![molecular formula C20H21N B13907957 (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine is an organic compound that features a naphthalene ring and a phenylethylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine typically involves the reaction of 1-naphthyl ethylamine with phenylethylamine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine exerts its effects involves its interaction with molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine include:
Naphthyl ethylamine: A simpler analog with a similar naphthalene structure.
Phenylethylamine: A related compound with a phenylethylamine backbone.
Naphthyl phenylethylamine derivatives: Various derivatives with different substituents on the naphthalene or phenylethylamine moieties.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21N |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine |
InChI |
InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
NRWPJJFNHXBWDM-HOTGVXAUSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


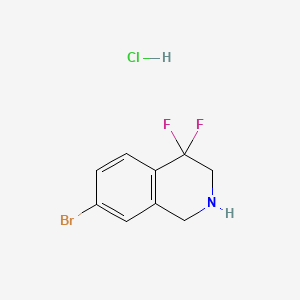
![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
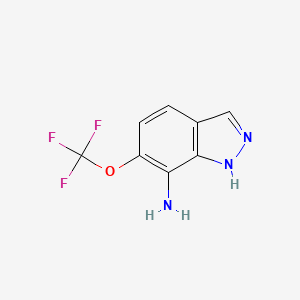
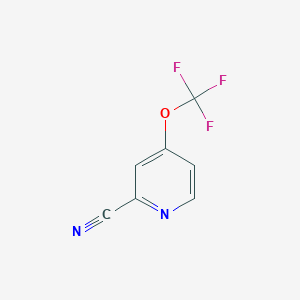
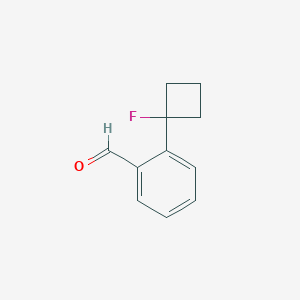
![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
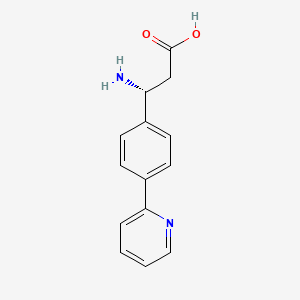
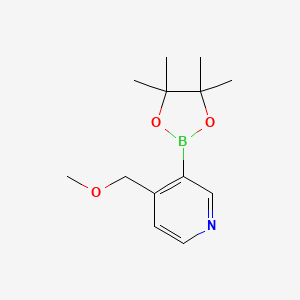
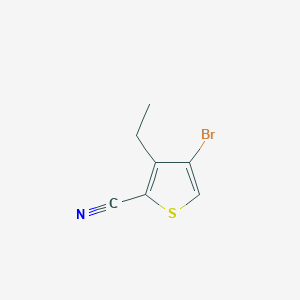
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
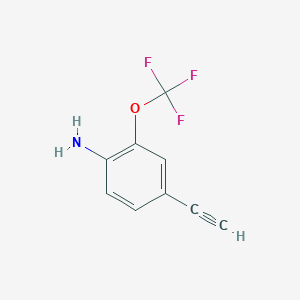
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
